Methyl 3-hydroxy-4,5-dimethoxybenzoate
CAS No.: 83011-43-2
Cat. No.: VC20873498
Molecular Formula: C10H12O5
Molecular Weight: 212.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 83011-43-2 |
---|---|
Molecular Formula | C10H12O5 |
Molecular Weight | 212.20 g/mol |
IUPAC Name | methyl 3-hydroxy-4,5-dimethoxybenzoate |
Standard InChI | InChI=1S/C10H12O5/c1-13-8-5-6(10(12)15-3)4-7(11)9(8)14-2/h4-5,11H,1-3H3 |
Standard InChI Key | LCIFXEQPXQVBGL-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1OC)O)C(=O)OC |
Canonical SMILES | COC1=CC(=CC(=C1OC)O)C(=O)OC |
Appearance | Powder |
Introduction
Chemical Identity and Structural Characteristics
Methyl 3-hydroxy-4,5-dimethoxybenzoate is an organic compound belonging to the class of benzoate esters. It features a benzoic acid methyl ester core structure with three key functional groups: one hydroxyl group at position 3 and methoxy groups at positions 4 and 5 of the benzene ring. This specific arrangement of functional groups contributes to its biological activity and physical properties.
Identification Parameters
The compound is precisely identified through various chemical identifiers that allow for unambiguous recognition in scientific literature and databases. These identifiers are essential for researchers working with this compound.
Table 1: Chemical Identifiers of Methyl 3-hydroxy-4,5-dimethoxybenzoate
Parameter | Value |
---|---|
CAS Number | 83011-43-2 |
Molecular Formula | C₁₀H₁₂O₅ |
Molecular Weight | 212.20 g/mol |
PubChem CID | 2733956 |
IUPAC Name | methyl 3-hydroxy-4,5-dimethoxybenzoate |
InChI | InChI=1S/C10H12O5/c1-13-8-5-6(10(12)15-3)4-7(11)9(8)14-2/h4-5,11H,1-3H3 |
InChI Key | LCIFXEQPXQVBGL-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1OC)O)C(=O)OC |
The compound is also known by several synonyms in scientific literature, including Methyl 4,5-dimethoxy-3-hydroxybenzoate, Methyl 5-Hydroxyveratrate, and 3,4-Dimethoxy-5-hydroxybenzoic acid methyl ester . These alternative names reflect different naming conventions and structural perspectives.
Physical and Chemical Properties
Methyl 3-hydroxy-4,5-dimethoxybenzoate possesses distinct physical and chemical properties that determine its behavior in various experimental conditions and applications.
Physical State and Appearance
At room temperature, the compound appears as a white to light beige crystalline powder or crystals . This physical form makes it suitable for laboratory handling and formulation in various experimental settings.
Thermodynamic Properties
The thermodynamic properties of Methyl 3-hydroxy-4,5-dimethoxybenzoate provide crucial information for processing, storage, and application development.
Table 2: Physical and Thermodynamic Properties
Property | Value |
---|---|
Appearance | White to light beige crystalline powder or crystals |
Melting Point | 80-84 °C |
Boiling Point | 366.6±37.0 °C at 760 mmHg |
Density | 1.2±0.1 g/cm³ |
Flash Point | 144.8±20.0 °C |
Vapor Pressure | 0.0±0.9 mmHg at 25°C |
Index of Refraction | 1.525 |
Solubility and Partition Properties
Understanding the solubility profile of this compound is essential for formulation development and experimental design. The compound exhibits a LogP value of 1.66 , indicating moderate lipophilicity. This characteristic suggests it has reasonable solubility in organic solvents while maintaining some degree of water solubility.
For laboratory applications, the compound is reported to be highly soluble in DMSO at a concentration of 100 mg/mL (471.25 mM), though this may require ultrasonic treatment to achieve complete dissolution .
Natural Sources and Biological Origin
Methyl 3-hydroxy-4,5-dimethoxybenzoate has been identified as a natural product derived from plant sources, which provides insight into its potential ecological roles and applications.
Botanical Source
The compound is a gallic acid derivative that has been isolated from Myricaria laxiflora . This natural origin suggests potential ecological roles and provides a foundation for ethnobotanical and pharmacognostic investigations.
Research by Wei Tian and colleagues focused on the identification of this compound (also referred to as gallicin) from Myricaria laxiflora, where they investigated its antibiotic and antioxidant activities . This work establishes the compound's presence in natural systems and provides a basis for understanding its biological significance.
Biological Activities and Research Findings
Scientific investigations have revealed several notable biological activities associated with Methyl 3-hydroxy-4,5-dimethoxybenzoate, highlighting its potential in pharmaceutical and biochemical applications.
Antimicrobial Properties
One of the most significant biological activities identified for this compound is its antimicrobial capability. Research findings indicate that Methyl 3-hydroxy-4,5-dimethoxybenzoate shows "obvious antimicrobial activities" . This property suggests potential applications in developing new antimicrobial agents, particularly important in an era of increasing antimicrobial resistance.
Antioxidant Activity
The compound demonstrates considerable antioxidant potential, particularly in the presence of hydrogen peroxide (H₂O₂). Studies have shown that Methyl 3-hydroxy-4,5-dimethoxybenzoate is "fairly active for oxidation resistance in the presence of H₂O₂" . This antioxidant capacity could be valuable in pharmaceutical formulations, food preservation, and other applications where preventing oxidative damage is crucial.
The dual antimicrobial and antioxidant properties make this compound particularly interesting for research in natural product chemistry and pharmaceutical development, as these activities often complement each other in biological systems and therapeutic applications.
Laboratory and Research Applications
Methyl 3-hydroxy-4,5-dimethoxybenzoate has several applications in research settings, particularly in the fields of natural product chemistry, medicinal chemistry, and biochemistry.
Sample Preparation
For research applications, the compound is typically provided as a solution at specific concentrations. For instance, it may be available as a 10mM sample solution in 25 μL aliquots . Researchers working with this compound should consider appropriate solvent selection based on experimental requirements.
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